8-Bromo-3-methylimidazo[1,2-A]pyridine
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Overview
Description
8-Bromo-3-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 8th position and a methyl group at the 3rd position distinguishes it from other imidazo[1,2-A]pyridine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-methylimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization in the presence of a base such as sodium hydride . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3-methylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) are employed.
Major Products:
Substitution Products: Various substituted imidazo[1,2-A]pyridines depending on the nucleophile used.
Oxidation Products: N-oxides of imidazo[1,2-A]pyridine.
Reduction Products: Dehalogenated imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
8-Bromo-3-methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-3-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. The bromine atom and the fused ring structure allow it to bind to active sites of enzymes or receptors, thereby modulating their activity . The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency .
Comparison with Similar Compounds
- 8-Chloro-3-methylimidazo[1,2-A]pyridine
- 8-Methylimidazo[1,2-A]pyridine
- 8-Bromo-6-chloroimidazo[1,2-A]pyridine
Comparison: 8-Bromo-3-methylimidazo[1,2-A]pyridine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the bromine atom can participate in substitution reactions, making it a versatile intermediate in organic synthesis . Additionally, the compound’s biological activity can be modulated by the presence of the bromine atom, which may enhance its binding affinity to specific molecular targets .
Properties
IUPAC Name |
8-bromo-3-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-5-10-8-7(9)3-2-4-11(6)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXDDCLNGVQVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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